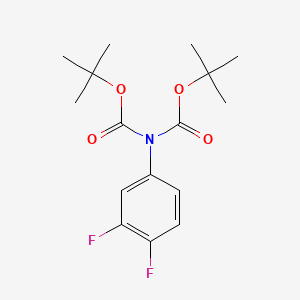

N,N-Bis(t-Boc) 3,4-difluoroaniline

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(3,4-difluorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F2NO4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)10-7-8-11(17)12(18)9-10/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUWBPIKAQYWJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CC(=C(C=C1)F)F)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682150 | |

| Record name | Di-tert-butyl (3,4-difluorophenyl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-65-2 | |

| Record name | Imidodicarbonic acid, 2-(3,4-difluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl (3,4-difluorophenyl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Chemist's Guide to N,N-Bis(t-Boc) 3,4-difluoroaniline: A Key Intermediate in Modern Drug Discovery

Abstract

N,N-Bis(t-Boc) 3,4-difluoroaniline (CAS Number: 1255574-65-2) is a pivotal, though often behind-the-scenes, building block in contemporary medicinal chemistry. Its structure, featuring a difluorinated aromatic ring and a fully protected aniline nitrogen, offers a unique combination of stability and latent reactivity. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will explore its chemical properties, provide a detailed, field-tested synthesis protocol, and discuss its strategic applications, particularly in the construction of complex pharmaceutical agents. The strategic use of the dual tert-butoxycarbonyl (Boc) protecting groups allows for nuanced synthetic strategies, including selective deprotection, which will be a key focus of this document.

Introduction: The Strategic Advantage of Fluorine and Blocked Amines in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The 3,4-difluoro substitution pattern on an aniline ring, in particular, is a recurring motif in a variety of bioactive molecules, including kinase inhibitors and selective serotonin reuptake inhibitors (SSRIs).[3] However, the inherent nucleophilicity and reactivity of the aniline nitrogen often complicate multi-step syntheses.[4] Protecting the amino group is therefore a critical step in many synthetic routes.

N,N-Bis(t-Boc) 3,4-difluoroaniline presents a robustly protected form of 3,4-difluoroaniline. The presence of two sterically bulky Boc groups significantly attenuates the nucleophilicity of the nitrogen atom, rendering the aromatic ring amenable to a range of transformations that would be incompatible with a free or even a mono-protected aniline. Furthermore, the ability to selectively remove one Boc group at a time opens up sophisticated synthetic pathways for the sequential introduction of different functionalities.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

| Property | Value |

| CAS Number | 1255574-65-2 |

| Molecular Formula | C₁₆H₂₁F₂NO₄ |

| Molecular Weight | 329.34 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate). Insoluble in water. |

| Stability | Stable under normal laboratory conditions. Sensitive to strong acids. |

Synthesis of N,N-Bis(t-Boc) 3,4-difluoroaniline: A Detailed Protocol

The synthesis of N,N-Bis(t-Boc) 3,4-difluoroaniline is typically achieved through the exhaustive Boc-protection of 3,4-difluoroaniline. The use of a slight excess of di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) ensures the formation of the di-protected product.

Reaction Scheme

Sources

An In-depth Technical Guide to N,N-Bis(t-Boc) 3,4-difluoroaniline: Synthesis, Characterization, and Applications

An Authoritative Reference for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(t-Boc) 3,4-difluoroaniline, also known as di(tert-butyl) 3,4-difluorophenylimidodicarbonate, is a key building block in modern medicinal chemistry. The strategic placement of two fluorine atoms on the aniline ring, combined with the dual tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atom, offers a unique combination of properties that are highly valuable in the synthesis of complex pharmaceutical agents. The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the N,N-bis(Boc) moiety provides robust protection of the amino group under a variety of reaction conditions, allowing for selective transformations at other positions of the molecule. This guide provides a comprehensive overview of the synthesis, detailed spectroscopic characterization, and potential applications of this important synthetic intermediate.

Introduction: The Strategic Importance of Fluorinated Anilines in Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design.[1][2][3] The unique physicochemical properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Specifically, the use of fluorinated anilines, such as 3,4-difluoroaniline, is a widely employed strategy to modulate the properties of bioactive molecules. These anilines serve as versatile intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[4]

The protection of the nucleophilic amino group of these anilines is often a critical step in multi-step synthetic sequences. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. The double protection of the aniline nitrogen as an N,N-bis(Boc) derivative offers even greater stability, rendering the nitrogen atom exceptionally non-nucleophilic and non-basic. This allows for a wider array of chemical transformations to be performed on the aromatic ring or other parts of the molecule without interference from the amino group.

This technical guide focuses specifically on N,N-Bis(t-Boc) 3,4-difluoroaniline, providing a detailed examination of its structure, synthesis, and analytical characterization, thereby offering a valuable resource for chemists engaged in the design and synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

N,N-Bis(t-Boc) 3,4-difluoroaniline possesses a well-defined structure that dictates its chemical behavior and utility. The core of the molecule is a 3,4-difluorinated phenyl ring, which imparts the desirable electronic and metabolic properties associated with fluorination. The aniline nitrogen is covalently bonded to two tert-butoxycarbonyl groups, forming an imidodicarbonate functionality. This arrangement significantly decreases the nucleophilicity and basicity of the nitrogen atom.

| Property | Value |

| Synonym | di(tert-butyl) 3,4-difluorophenylimidodicarbonate |

| CAS Number | 1255574-65-2 |

| Molecular Formula | C₁₆H₂₁F₂NO₄ |

| Molecular Weight | 329.34 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. |

Synthesis of N,N-Bis(t-Boc) 3,4-difluoroaniline: A Step-by-Step Protocol

The synthesis of N,N-Bis(t-Boc) 3,4-difluoroaniline is typically achieved through the exhaustive N-acylation of 3,4-difluoroaniline with di-tert-butyl dicarbonate, commonly known as (Boc)₂O. The use of a catalyst, such as 4-(dimethylamino)pyridine (DMAP), is crucial for driving the reaction to completion to form the di-substituted product.

Causality Behind Experimental Choices

-

Starting Material: 3,4-Difluoroaniline is a commercially available and versatile building block. Its two fluorine substituents enhance its utility in medicinal chemistry by improving biological activity and stability.[4]

-

Protecting Group: The use of two Boc groups provides robust protection of the nitrogen atom, rendering it unreactive towards a wide range of reagents. This is particularly important when subsequent reactions on the aromatic ring, such as metal-catalyzed cross-couplings or electrophilic substitutions, are planned.

-

Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for introducing the Boc protecting group. It is a stable, easy-to-handle solid.

-

Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst. It functions by forming a more reactive N-acylpyridinium intermediate with (Boc)₂O, which is then readily attacked by the aniline nitrogen. The use of a catalytic amount of DMAP significantly accelerates the reaction rate.

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are typically used to prevent hydrolysis of the (Boc)₂O and the activated intermediate.

-

Stoichiometry: An excess of (Boc)₂O is often used to ensure the complete conversion of the aniline to the N,N-bis(Boc) derivative.

Experimental Workflow

Caption: Experimental workflow for the synthesis of N,N-Bis(t-Boc) 3,4-difluoroaniline.

Detailed Step-by-Step Protocol

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3,4-difluoroaniline (1.0 eq.). Dissolve the aniline in anhydrous tetrahydrofuran (THF). Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.1 eq.).

-

Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 2.2-2.5 eq.) in anhydrous THF. Slowly add the (Boc)₂O solution to the stirred aniline solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aniline is completely consumed.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford N,N-Bis(t-Boc) 3,4-difluoroaniline as a white to off-white solid.

Spectroscopic Characterization and Analytical Data

Thorough characterization of N,N-Bis(t-Boc) 3,4-difluoroaniline is essential to confirm its identity and purity. The following spectroscopic data are typical for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by the presence of a large singlet in the upfield region (around 1.5 ppm) corresponding to the 18 protons of the two tert-butyl groups. The aromatic protons will appear as multiplets in the downfield region (typically between 7.0 and 7.5 ppm), with their chemical shifts and coupling patterns influenced by the two fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbons of the Boc groups at around 150-155 ppm. The quaternary carbon of the tert-butyl groups appears around 80-85 ppm, and the methyl carbons of the tert-butyl groups are found at approximately 28 ppm. The aromatic carbons will exhibit complex splitting patterns due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It will typically show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, with their chemical shifts and coupling constants providing valuable structural information.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The fragmentation pattern may involve the loss of one or both Boc groups.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the two Boc groups, typically appearing in the region of 1700-1750 cm⁻¹. C-H stretching vibrations of the alkyl and aromatic groups will also be present.

Applications in Drug Development and Medicinal Chemistry

The robustly protected nature of the amino group in N,N-Bis(t-Boc) 3,4-difluoroaniline makes it an invaluable intermediate for the synthesis of complex molecules where the aniline nitrogen needs to remain unreactive during several synthetic steps.

Role as a Key Building Block

This compound serves as a precursor to N-monosubstituted or N,N-disubstituted 3,4-difluoroanilines. The N,N-bis(Boc) group can be selectively removed under acidic conditions to reveal the free amine, which can then be further functionalized. This strategy is particularly useful in the following contexts:

-

Synthesis of Heterocycles: The difluorinated aniline moiety can be incorporated into various heterocyclic scaffolds that are prevalent in medicinal chemistry, such as quinolines, quinazolines, and benzodiazepines.

-

Cross-Coupling Reactions: The stability of the N,N-bis(Boc) group allows for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to be performed on the aromatic ring, enabling the introduction of diverse substituents.

-

Late-Stage Functionalization: In complex syntheses, protecting the aniline nitrogen until a late stage allows for greater flexibility in the synthetic design and can improve overall yields.

Deprotection Strategies

The removal of the Boc groups is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent. The reaction proceeds via the formation of a stable tert-butyl cation.

Caption: Deprotection pathway of N,N-Bis(t-Boc) 3,4-difluoroaniline.

Conclusion

N,N-Bis(t-Boc) 3,4-difluoroaniline is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique structural features, combining the beneficial properties of a difluorinated aromatic ring with a robustly protected amino group, provide chemists with a powerful tool for the construction of complex molecular architectures. The detailed synthetic protocol and comprehensive characterization data presented in this guide are intended to facilitate its effective utilization in the laboratory, ultimately contributing to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Hulme, C., et al. (2010). Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes. Molecular Diversity, 14(3), 457-469.

- Laulloo, S. J., et al. (2005). Studies towards Use of Di-tert-butyl-dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides. University of Mauritius Research Journal, 8, 1-10.

- Pope, B. M., Yamamoto, Y., & Tarbell, D. S. (1977).

- Heydari, A., et al. (2002).

- Zaragoza, F. (2005). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Synthesis, 2005(12), 2065-2069.

- Nguyen, V., et al. (2010). (R)-N-Methyl-3-(3 '-[F-18]fluoropropyl)phenoxy)-3-phenylpropanamine (F-18-MFP3) as a potential PET imaging agent for norepinephrine transporter. Bioorganic & Medicinal Chemistry, 18(7), 2493-2500.

-

Beilstein Journals. (2011). Supporting Information for Synthesis of dye/fluorescent functionalized dendrons based on cyclotriphosphazene. Retrieved from [Link]

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

Sources

- 1. Process for preparing 3,5-difluoroaniline - Patent US-5294742-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1263180-22-8|tert-Butyl (3,3-difluoropiperidin-4-yl)carbamate|BLD Pharm [bldpharm.com]

- 3. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Solubility of N,N-Bis(t-Boc) 3,4-difluoroaniline

This guide provides a comprehensive technical overview of the solubility characteristics of N,N-Bis(t-Boc) 3,4-difluoroaniline, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust understanding of this compound's behavior in various solvent systems.

Introduction: The Significance of Solubility

N,N-Bis(t-Boc) 3,4-difluoroaniline (CAS Number: 1255574-65-2) is a protected aniline derivative increasingly utilized as a building block in complex organic synthesis.[1] The two tert-butoxycarbonyl (Boc) groups serve as acid-labile protecting groups for the amine, allowing for selective reactions at other positions of the aromatic ring.[2][3] The fluorine atoms on the phenyl ring can significantly modulate the physicochemical properties of resulting molecules, often enhancing metabolic stability and binding affinity.[4]

Understanding the solubility of this compound is not a trivial academic exercise; it is a critical parameter that dictates its practical application. From designing reaction conditions and selecting appropriate purification methods (such as crystallization or chromatography) to formulating final products, solubility data governs efficiency, yield, and purity.[5][6][7] Low solubility can lead to challenges in handling, inaccurate dosing in assays, and poor bioavailability in downstream applications.[8][9] This guide will therefore explore the solubility of N,N-Bis(t-Boc) 3,4-difluoroaniline from both a theoretical and an experimental perspective.

Molecular Profile and Predicted Solubility

A molecule's solubility is fundamentally governed by its structure and the resulting intermolecular forces it can form with a solvent. The widely cited principle of "like dissolves like" serves as an excellent starting point for any solubility analysis.[10]

Key Structural Features of N,N-Bis(t-Boc) 3,4-difluoroaniline:

-

Molecular Formula: C₁₆H₂₁F₂NO₄[1]

-

Molecular Weight: 329.34 g/mol [1]

-

Two Bulky t-Boc Groups: These large, nonpolar tert-butyl groups dominate the structure, creating significant steric hindrance around the nitrogen atom and imparting a strong lipophilic (hydrophobic) character to the molecule.

-

Difluorinated Phenyl Ring: The two fluorine atoms are highly electronegative, creating polar C-F bonds. However, the symmetrical placement on the aromatic ring results in a molecule with a relatively low overall dipole moment. The aromatic ring itself is hydrophobic.

-

Imidodicarbonate Core: The central N(C=O)₂ moiety contains polar carbonyl groups capable of acting as hydrogen bond acceptors.

Solubility Prediction: Based on this structure, N,N-Bis(t-Boc) 3,4-difluoroaniline is predicted to be a nonpolar, lipophilic molecule. The large, greasy t-Boc groups are the most significant contributors to its overall character. Therefore, it is expected to exhibit poor solubility in polar protic solvents like water and limited solubility in polar aprotic solvents.[11] Conversely, it should be readily soluble in nonpolar organic solvents and chlorinated solvents that can effectively solvate its large hydrocarbon portions.

The following diagram illustrates the relationship between the molecule's structural features and its expected solubility.

Sources

- 1. N,N-Bis(t-Boc) 3,4-difluoroaniline by USBiological, Cat. No. 459760-100MG | Lucerna-Chem AG [shop.lucerna-chem.ch]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. pharmaguru.co [pharmaguru.co]

- 6. chem.ws [chem.ws]

- 7. sciforum.net [sciforum.net]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. youtube.com [youtube.com]

- 11. gsconlinepress.com [gsconlinepress.com]

An In-Depth Technical Guide to the Stability and Storage of N,N-Bis(t-Boc) 3,4-difluoroaniline

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials and intermediates is paramount to the success of complex synthetic campaigns. N,N-Bis(t-Boc) 3,4-difluoroaniline, a valuable building block in modern organic synthesis, requires careful handling and storage to ensure its stability and prevent degradation. This technical guide provides a comprehensive overview of the chemical stability of this compound, outlines its primary degradation pathways, and offers field-proven protocols for its optimal storage and stability assessment.

Chemical Profile and Intrinsic Stability

N,N-Bis(t-Boc) 3,4-difluoroaniline possesses a unique structural architecture that dictates its reactivity and stability. The presence of two bulky tert-butoxycarbonyl (Boc) protecting groups on the aniline nitrogen sterically hinders the lone pair, significantly reducing its nucleophilicity and basicity compared to the parent 3,4-difluoroaniline. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring further decreases the electron density on the nitrogen, contributing to the overall stability of the molecule under neutral and basic conditions.

However, the core vulnerability of this compound lies in the Boc protecting groups, which are susceptible to cleavage under specific conditions. Understanding these liabilities is crucial for preventing inadvertent deprotection and the formation of impurities.

Key Factors Influencing Stability and Potential Degradation Pathways

The stability of N,N-Bis(t-Boc) 3,4-difluoroaniline is primarily influenced by temperature, pH, and exposure to certain reactive species. The principal degradation pathways involve the cleavage of one or both Boc groups.

Thermal Decomposition

While N-Boc protected amines are generally stable at ambient temperatures, they can undergo thermolytic cleavage at elevated temperatures.[1][2] The process is believed to proceed through a concerted mechanism, yielding the corresponding amine, isobutylene, and carbon dioxide.[2] For N-aryl Boc derivatives, higher temperatures are generally required for deprotection compared to their N-alkyl counterparts.[1] Given the presence of two Boc groups, thermal stress could lead to a mixture of the mono-deprotected N-(t-Boc)-3,4-difluoroaniline and the fully deprotected 3,4-difluoroaniline.

Caption: Thermal degradation cascade of N,N-Bis(t-Boc) 3,4-difluoroaniline.

Acid-Catalyzed Hydrolysis

The Boc group is notoriously sensitive to acidic conditions.[3][4] Acid-catalyzed deprotection is a standard synthetic procedure, but it can be an unwelcome side reaction during storage or in subsequent reaction steps if trace acidity is present. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene. The electron-withdrawing fluorine atoms on the aniline ring may slightly decrease the rate of acid-catalyzed hydrolysis compared to non-fluorinated analogs by reducing the basicity of the carbonyl oxygen. However, this effect is generally not sufficient to render the compound acid-stable. Exposure to strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) will rapidly cleave the Boc groups.[5] Even weaker acidic conditions, especially upon prolonged exposure, can lead to gradual degradation.

Caption: Acid-catalyzed hydrolysis pathway.

Stability Under Basic Conditions

The N-Boc group is generally stable to a wide range of basic conditions and nucleophiles.[4][6] Therefore, degradation via base-catalyzed hydrolysis is not a significant concern for N,N-Bis(t-Boc) 3,4-difluoroaniline under typical storage and handling conditions.

Recommended Storage Conditions

Based on the chemical liabilities of the Boc group, the following storage conditions are recommended to ensure the long-term stability of N,N-Bis(t-Boc) 3,4-difluoroaniline:

| Condition | Short-Term (Days to Weeks) | Long-Term (Months to Years) | Rationale |

| Temperature | 2-8 °C (Refrigerated) | -20 °C (Frozen) | Minimizes the rate of potential thermal and trace acid-catalyzed degradation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas (Argon or Nitrogen) | Protects against atmospheric moisture and potential acidic gases (e.g., CO2). |

| Light | Amber vial | Amber vial | Protects against potential photolytic degradation, a general precaution for aromatic compounds. |

| Container | Tightly sealed glass vial with a PTFE-lined cap | Tightly sealed glass vial with a PTFE-lined cap | Prevents ingress of moisture and air. PTFE liner ensures chemical inertness. |

Experimental Protocol: Stability Assessment by HPLC

To empirically determine the stability of a specific batch of N,N-Bis(t-Boc) 3,4-difluoroaniline under various conditions, a simple HPLC-based stability study can be performed. This protocol allows for the quantitative monitoring of the parent compound and the appearance of its mono- and di-deprotected impurities over time.

Materials and Instrumentation

-

N,N-Bis(t-Boc) 3,4-difluoroaniline

-

HPLC grade acetonitrile (ACN)

-

HPLC grade water

-

Trifluoroacetic acid (TFA)

-

A standard HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Incubators or ovens for controlled temperature studies

Sample Preparation

-

Prepare a stock solution of N,N-Bis(t-Boc) 3,4-difluoroaniline in acetonitrile at a concentration of 1 mg/mL.

-

For the "stressed" samples, dilute the stock solution with the appropriate solvent (e.g., a solution containing a known concentration of acid or base) to a final concentration of 0.1 mg/mL.

-

For the control sample (T=0), dilute the stock solution with a 50:50 mixture of acetonitrile and water to 0.1 mg/mL.

HPLC Method

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: 50% to 95% B over 15 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 50% B for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Stability Study Procedure

-

Inject the control sample (T=0) to determine the initial purity and retention time of the parent compound.

-

Aliquot the stressed samples into sealed vials and place them under the desired test conditions (e.g., 40 °C, 60 °C, room temperature with exposure to light).

-

At specified time points (e.g., 24h, 48h, 1 week, 1 month), remove a vial from each condition.

-

Allow the vial to return to room temperature.

-

Inject the sample into the HPLC and analyze the chromatogram.

-

Compare the peak area of the parent compound and any new peaks corresponding to degradation products to the T=0 sample. The percentage of remaining parent compound can be calculated to assess the rate of degradation.

Caption: Workflow for HPLC-based stability assessment.

Conclusion and Best Practices

N,N-Bis(t-Boc) 3,4-difluoroaniline is a stable compound when stored under appropriate conditions. The primary routes of degradation involve the acid-catalyzed or thermal cleavage of the Boc protecting groups. To maintain the integrity of this valuable reagent, it is imperative to:

-

Store at or below -20 °C for long-term storage.

-

Store under an inert atmosphere to exclude moisture and acidic gases.

-

Protect from light.

-

Avoid contact with acidic substances.

By adhering to these guidelines and, when necessary, performing empirical stability studies, researchers can ensure the quality and reliability of N,N-Bis(t-Boc) 3,4-difluoroaniline for their synthetic applications.

References

- Efficient, continuous N-Boc deprotection of amines using solid acid catalysts.

- BenchChem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.

- Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. PLoS One. 2016.

- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. 2024.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Thermal Methods for Boc Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable.

- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?

- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. 2024.

- Why is boc stable to hydrolysis under basic conditions? Reddit r/OrganicChemistry. 2024.

- Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids deriv

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. 2020.

- Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid c

- Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences. 2024.

- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.

- Deprotection of N-Boc group of aliphatic amines.

- Application Note – N-Boc protection. Sigma-Aldrich.

- An Improved Synthesis of N-Boc Protected Aryl Amines.

- Ortho functionalization of N-(tert-butoxycarbonyl)aniline. The Journal of Organic Chemistry.

- Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.

- Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Acta Physico-Chimica Sinica.

- EXPERIMENTAL PROCEDURES. Beilstein Journals.

- SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemistry Research. 2021.

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork. 2024.

- An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. Journal of Chemical Research. 2021.

- New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. Molecules.

Sources

- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 3. mcours.net [mcours.net]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for N,N-Bis(t-Boc) 3,4-difluoroaniline: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2][3] This has led to a high demand for versatile fluorinated building blocks. Among these, N,N-Bis(t-Boc) 3,4-difluoroaniline, also known as di(tert-butyl) 3,4-difluorophenylimidodicarbonate, has emerged as a crucial intermediate. Its protected amino group allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex pharmaceutical agents.[4][5] This in-depth technical guide provides a comprehensive overview of its commercial availability, synthesis, physicochemical properties, and its applications in drug discovery and development.

Commercial Availability

N,N-Bis(t-Boc) 3,4-difluoroaniline is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development activities. The compound is typically offered in various quantities, from milligrams to grams, catering to both academic and industrial research needs.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Storage Conditions |

| Sigma-Aldrich | 1255574-65-2 | C₁₆H₂₁F₂NO₄ | 329.34 | Refrigerated |

| Lucerna-Chem AG | 1255574-65-2 | C₁₆H₂₁F₂NO₄ | 329.34 | -20°C |

Physicochemical Properties

A thorough understanding of the physicochemical properties of N,N-Bis(t-Boc) 3,4-difluoroaniline is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₁F₂NO₄ | [6] |

| Molecular Weight | 329.34 g/mol | [6] |

| Appearance | White to off-white solid | General observation for similar compounds |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Insoluble in water. | [5] |

| Purity | Typically >95% | [7] |

Predicted Spectroscopic Data

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ ~1.50 ppm (s, 18H, 2 x -C(CH₃)₃)

-

δ ~7.1-7.4 ppm (m, 3H, Ar-H)

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~28.0 ppm (-C(CH₃)₃)

-

δ ~83.0 ppm (-C(CH₃)₃)

-

δ ~117-125 ppm (Ar-C)

-

δ ~140-155 ppm (Ar-C-F, Ar-C-N)

-

δ ~151.0 ppm (C=O)

-

-

IR (KBr, cm⁻¹):

-

~2980 (C-H stretch)

-

~1750, 1710 (C=O stretch, characteristic of di-Boc)

-

~1250, 1150 (C-O stretch)

-

~1200-1000 (C-F stretch)

-

Synthesis of N,N-Bis(t-Boc) 3,4-difluoroaniline

The synthesis of N,N-Bis(t-Boc) 3,4-difluoroaniline is achieved through the protection of the amino group of 3,4-difluoroaniline. The di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for this transformation, often in the presence of a base. While mono-Boc protection is straightforward, achieving di-Boc protection requires specific conditions to drive the reaction to completion.

Detailed Experimental Protocol

This protocol is based on established methods for the di-Boc protection of anilines, utilizing 4-(dimethylamino)pyridine (DMAP) as a catalyst to facilitate the second Boc group addition.[4][12]

-

Reaction Setup: To a solution of 3,4-difluoroaniline (1.0 eq) in anhydrous acetonitrile, add di-tert-butyl dicarbonate ((Boc)₂O, 2.2-2.5 eq).

-

Catalyst Addition: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction of anilines with (Boc)₂O in the presence of DMAP can sometimes lead to the formation of urea byproducts if conditions are not optimized.[13][14]

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with a mild aqueous acid (e.g., 1% HCl) to remove DMAP, followed by a wash with brine.[13]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the pure N,N-Bis(t-Boc) 3,4-difluoroaniline.

Applications in Drug Discovery and Development

The N,N-Bis(t-Boc) protecting group serves a dual purpose: it deactivates the typically reactive amino group, preventing unwanted side reactions, and it can act as a directing group in certain synthetic transformations. The presence of the difluoro-aromatic motif is highly desirable in drug candidates for its ability to modulate pKa, improve metabolic stability, and enhance binding interactions with biological targets.[2][3][15]

Role in the Synthesis of Bioactive Molecules

While specific examples detailing the use of N,N-Bis(t-Boc) 3,4-difluoroaniline in the synthesis of commercial drugs are not prevalent in publicly accessible literature, its structural motifs are found in numerous patented and investigational compounds. For instance, the 3,4-difluoroaniline core is a key component of certain kinase inhibitors.[3] The N,N-bis(Boc) functionality allows for selective deprotection to the mono-Boc or the free amine, providing a versatile handle for subsequent synthetic manipulations. This controlled reactivity is crucial in the multi-step synthesis of complex drug molecules.[16]

The use of Boc-protected anilines is well-documented in patent literature for the synthesis of a wide range of pharmaceutical agents, including treatments for Alzheimer's disease and various types of cancer.[17][18] The stability of the Boc group to a variety of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal protecting group in complex synthetic sequences.

Safety and Handling

N,N-Bis(t-Boc) 3,4-difluoroaniline should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N,N-Bis(t-Boc) 3,4-difluoroaniline is a commercially available and highly valuable building block for the synthesis of fluorinated pharmaceutical compounds. Its well-defined physicochemical properties and the established protocols for its synthesis and deprotection make it an attractive intermediate for researchers in drug discovery and development. The strategic use of this compound can facilitate the efficient construction of complex molecular architectures with enhanced pharmacological properties.

References

Please note that the following list is a consolidation of sources and may not be exhaustive. For direct verification, please refer to the clickable URLs provided.

-

ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. [Link]

-

Pharma Innovation. Fluorinated Pharmaceutical Intermediates. [Link]

-

Blog. (2025). How does the fluorination process work in making pharmaceutical intermediates?. [Link]

-

GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

-

MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]

-

PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

-

Bloom Tech. (2025). Can Aniline Be Used In Drug Development?. [Link]

-

ResearchGate. SCHEME 3. Synthesis of Bis-N-Boc-Protected Adenine. [Link]

-

ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

-

Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

-

Company Website. (2025). The Role of Aniline in Diverse Industries How Companies Leverage Its Benefits. [Link]

-

National Institutes of Health. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

-

Company Website. Aniline in Pharmaceuticals: Essential Building Block for Modern Medicines. [Link]

-

Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]

- Google Patents. WO1991017138A1 - Process for preparing 3,4-difluoroaniline.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Company Website. Aniline in Pharmaceutical Synthesis: Purity and Reliability. [Link]

-

Semantic Scholar. A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. [Link]

-

ACS Publications. Ortho functionalization of N-(tert-butoxycarbonyl)aniline. [Link]

-

ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]

-

ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]

- Google Patents. EP2070899A1 - Deprotection of N-BOC compounds.

-

Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]

-

Lucerna-Chem AG. N,N-Bis(t-Boc) 3,4-difluoroaniline. [Link]

-

PubChem. Process for preparing 3,5-difluoroaniline - Patent US-5294742-A. [Link]

- Google Patents.

- Google Patents. EP0001825A1 - Method of preparing 2,4-difluoroaniline.

Sources

- 1. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00492J [pubs.rsc.org]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. N-BOC ANILINE(3422-01-3) 1H NMR spectrum [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. znaturforsch.com [znaturforsch.com]

- 10. researchgate.net [researchgate.net]

- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Boc-Protected Amino Groups [organic-chemistry.org]

- 16. US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds - Google Patents [patents.google.com]

- 17. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 18. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

"literature review of N,N-Bis(t-Boc) 3,4-difluoroaniline"

An In-depth Technical Guide to N,N-Bis(t-Boc) 3,4-difluoroaniline: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N,N-Bis(tert-butoxycarbonyl) 3,4-difluoroaniline, a fluorinated aniline derivative with significant potential as a versatile building block in synthetic chemistry. While direct literature on this specific molecule is nascent, this document synthesizes established principles of N-protection, directed metalation, and fluorine chemistry to present its probable synthesis, characterization, reactivity, and applications for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Strategic Value of Fluorinated Anilines

Fluorine-containing organic molecules are of paramount importance in modern medicinal chemistry and materials science.[1] The introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] 3,4-Difluoroaniline, the parent amine of the title compound, is a well-established intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] Protecting the amine functionality is a critical step in multi-step syntheses to control its reactivity. The di-tert-butoxycarbonyl (N,N-bis(Boc)) group is a robust protecting group that not only masks the nucleophilicity of the aniline nitrogen but also serves as a powerful ortho-directing group for subsequent C-H functionalization.

N,N-Bis(t-Boc) 3,4-difluoroaniline, therefore, emerges as a highly valuable intermediate. It combines the beneficial electronic properties of the 3,4-difluorophenyl moiety with a protected nitrogen that can facilitate regioselective elaboration of the aromatic ring, unlocking pathways to complex molecular architectures.

Synthesis of N,N-Bis(t-Boc) 3,4-difluoroaniline

The most direct and logical synthesis of N,N-Bis(t-Boc) 3,4-difluoroaniline involves the exhaustive N-acylation of 3,4-difluoroaniline with di-tert-butyl dicarbonate ((Boc)₂O). While mono-Boc protection of anilines is common, driving the reaction to the bis-protected state typically requires a catalyst and an excess of the acylating agent.

Proposed Synthetic Pathway

The reaction proceeds by the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of (Boc)₂O. A base or catalyst, such as 4-(Dimethylamino)pyridine (DMAP), is often employed to facilitate the formation of the second C-N bond, leading to the imide-like structure of the bis(Boc)aniline.

Caption: Proposed synthesis of N,N-Bis(t-Boc) 3,4-difluoroaniline.

Detailed Experimental Protocol (Proposed)

-

Materials: 3,4-Difluoroaniline, Di-tert-butyl dicarbonate ((Boc)₂O), 4-(Dimethylamino)pyridine (DMAP), Tetrahydrofuran (THF, anhydrous), Ethyl acetate, Hexanes, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a stirred solution of 3,4-difluoroaniline (1.0 equiv.) in anhydrous THF, add di-tert-butyl dicarbonate (2.5 equiv.) and a catalytic amount of DMAP (0.1 equiv.).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to yield the pure N,N-Bis(t-Boc) 3,4-difluoroaniline.

-

Table 1: Key Reaction Parameters (Illustrative)

| Parameter | Condition/Reagent | Rationale |

| Starting Material | 3,4-Difluoroaniline | Commercially available precursor. |

| Acylating Agent | Di-tert-butyl dicarbonate | Standard reagent for Boc protection.[4] |

| Stoichiometry | >2.0 equiv. (Boc)₂O | An excess is required to drive the reaction to bis-acylation. |

| Catalyst | DMAP | Acylation catalyst that enhances the rate of the second N-Boc addition. |

| Solvent | THF, CH₂Cl₂, Dioxane | Aprotic solvents to avoid side reactions with (Boc)₂O. |

| Temperature | Room Temperature to Reflux | Reaction can often proceed at room temperature but may require heating. |

Physicochemical and Spectroscopic Profile

The identity and purity of N,N-Bis(t-Boc) 3,4-difluoroaniline are confirmed through standard analytical techniques.

Table 2: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1255574-65-2 | [5][6] |

| Molecular Formula | C₁₆H₂₁F₂NO₄ | [5][6] |

| Molecular Weight | 329.34 g/mol | [5][6] |

| Appearance | (Predicted) White to off-white solid | Based on similar protected anilines. |

Predicted Spectroscopic Data

-

¹H NMR: The spectrum is expected to show a singlet for the 18 protons of the two t-butyl groups at approximately 1.5 ppm. The aromatic region (around 7.0-7.5 ppm) will display complex multiplets corresponding to the three protons on the difluorophenyl ring.

-

¹³C NMR: Signals for the t-butyl carbons will appear around 28 ppm (CH₃) and 84 ppm (quaternary C). The aromatic carbons will show characteristic C-F coupling, with signals typically between 115 and 150 ppm. The carbonyl carbons of the Boc groups are expected around 150-153 ppm.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, showing coupling to each other (ortho F-F coupling) and to adjacent aromatic protons (H-F coupling).

-

IR Spectroscopy: Characteristic absorption bands would include C=O stretching for the carbamate groups (~1730-1700 cm⁻¹) and C-F stretching in the aromatic region (~1250-1100 cm⁻¹).

Reactivity and Synthetic Utility

The true synthetic power of N,N-Bis(t-Boc) 3,4-difluoroaniline lies in its predictable reactivity, which allows for precise molecular engineering.

A. Directed ortho-Metalation (DoM)

The N,N-bis(Boc) group is a potent directed metalation group (DMG).[7][8][9] It can coordinate with strong organolithium bases (e.g., s-BuLi, t-BuLi) to direct deprotonation at the sterically accessible ortho position (C2), generating a lithiated intermediate. This intermediate can then be quenched with a wide variety of electrophiles to introduce functionality with high regioselectivity. The fluorine at C3 further acidifies the C2 proton, potentially facilitating the metalation.

Caption: Directed ortho-Metalation (DoM) workflow.

Illustrative Protocol for DoM:

-

Dissolve N,N-Bis(t-Boc) 3,4-difluoroaniline (1.0 equiv.) in anhydrous THF under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C.

-

Add sec-butyllithium (s-BuLi) (1.1 equiv.) dropwise and stir for 1-2 hours at -78 °C to allow for lithiation.

-

Add the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or silyl chloride) (1.2 equiv.) and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and perform a standard aqueous workup.

B. Deprotection of the N-Boc Groups

The Boc groups can be readily removed under acidic conditions to unmask the aniline nitrogen. This step is crucial for subsequent reactions involving the amine, such as amide bond formation or N-arylation.

-

Common Deprotection Reagents:

-

Trifluoroacetic Acid (TFA): Typically used in dichloromethane (CH₂Cl₂) at room temperature.[10][11]

-

Hydrochloric Acid (HCl): Can be used as a solution in dioxane, diethyl ether, or methanol.[10][12]

-

Thermal Deprotection: Heating in a suitable solvent can also effect deprotection, sometimes offering different selectivity.[10]

-

Selective removal of a single Boc group can be challenging but may be possible under carefully controlled, milder acidic conditions.[13] Complete deprotection to regenerate 3,4-difluoroaniline is the more common transformation.[10]

Potential Applications in Research and Development

The strategic combination of a protected, directing amine group and a difluorinated aromatic ring makes N,N-Bis(t-Boc) 3,4-difluoroaniline a powerful intermediate for several high-value applications.

-

Pharmaceutical Synthesis: The 3,4-difluorophenyl motif is present in numerous bioactive molecules. This building block allows for the construction of complex scaffolds where substituents can be precisely installed ortho to the nitrogen before revealing the amine for further derivatization. This is particularly useful in the synthesis of kinase inhibitors, GPCR modulators, and other drug candidates.[2][3]

-

Agrochemicals: The compound can serve as a precursor for novel herbicides and pesticides, where the fluorine atoms can enhance efficacy and modulate environmental persistence.[3]

-

Materials Science: Fluorinated aromatic compounds are used in the development of organic light-emitting diodes (OLEDs), polymers with specialized properties, and liquid crystals. The ability to functionalize the ring regioselectively opens avenues for creating tailored materials with specific electronic and physical properties.

Conclusion

N,N-Bis(t-Boc) 3,4-difluoroaniline stands as a synthetically enabling building block at the intersection of fluorine chemistry and modern synthetic methodology. While its full potential is still being explored, its logical synthesis, predictable reactivity through directed ortho-metalation, and straightforward deprotection position it as a key intermediate for accessing novel and complex fluorinated molecules. For researchers in drug discovery and materials science, this compound offers a reliable and strategic tool for accelerating the development of next-generation chemical entities.

References

-

N,N-Bis(t-Boc) 3,4-difluoroaniline. Lucerna-Chem AG. [Link]

-

Ghaffari, M., & Movassagh, B. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC, NIH. [Link]

-

Strazzolini, P., et al. (2001). Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. Tetrahedron. [Link]

-

An unusual behaviour of N-(tert-butoxycarbonyl)- and N-pivaloyl-(methylthio)anilines in metallation reactions. ResearchGate. [Link]

-

Muchowski, J. M., & Venuti, M. C. (1980). Ortho functionalization of N-(tert-butoxycarbonyl)aniline. The Journal of Organic Chemistry. [Link]

-

Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Journal of Organic Chemistry. [Link]

-

Houlden, C. E., Lloyd-Jones, G. C., & Booker-Milburn, K. I. (2010). Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives. Organic Letters. [Link]

-

Kuninobu, Y., et al. (2017). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Journal of the American Chemical Society. [Link]

-

Sharma, G. V., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Green and Sustainable Chemistry. [Link]

-

Strazzolini, P., et al. (2001). Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. ElectronicsAndBooks. [Link]

-

Ghosh, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

-

Myers, A. G. Research Group. Directed Ortho Metalation. Harvard University. [Link]

-

Directed (ortho) Metallation. University of Connecticut. [Link]

-

Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

-

Reactions of t-Boc-Protected Amines with Difluorocarbene. ResearchGate. [Link]

-

An Improved Synthesis of N-Boc Protected Aryl Amines. ResearchGate. [Link]

-

Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. PMC, NIH. [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

- Process for preparing 3,4-difluoroaniline.

-

Wankhede, N. B., & Asrondkar, S. J. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences. [Link]

-

Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. ResearchGate. [Link]

-

Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes. ResearchGate. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

2-Bromo-3,4-difluoroaniline. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. N,N-Bis(t-Boc) 3,4-difluoroaniline | 1255574-65-2 [sigmaaldrich.com]

- 6. N,N-Bis(t-Boc) 3,4-difluoroaniline by USBiological, Cat. No. 459760-100MG | Lucerna-Chem AG [shop.lucerna-chem.ch]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. uwindsor.ca [uwindsor.ca]

- 9. baranlab.org [baranlab.org]

- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mcours.net [mcours.net]

- 12. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives [ricerca.unityfvg.it]

Methodological & Application

Application Notes & Protocols: N,N-Bis(t-Boc) 3,4-Difluoroaniline as a Versatile Precursor in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the strategic application of N,N-Bis(t-Boc) 3,4-difluoroaniline as a stable, versatile precursor for advanced organic synthesis. The incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] 3,4-Difluoroaniline is a pivotal building block for this purpose, serving as an intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[3][4][5][6] However, the direct use of anilines in cross-coupling reactions can be challenging. This guide focuses on the use of the N,N-bis(tert-butoxycarbonyl) protected form, which serves as a highly effective precursor to the mono-N-Boc protected species. We provide detailed protocols for the selective mono-deprotection and subsequent use in a palladium-catalyzed Buchwald-Hartwig amination reaction, a key transformation for C-N bond formation.[7][8]

Introduction: The Strategic Value of Fluorinated Anilines and N-Protection

Aniline moieties are prevalent in drug candidates but can present challenges related to metabolic instability and potential toxicity.[9] The introduction of fluorine atoms onto the aromatic ring is a well-established strategy to mitigate these issues and fine-tune a compound's pharmacological profile.[1][5] The 3,4-difluoro substitution pattern, in particular, is found in a variety of bioactive molecules, including quinolone antibacterials.[1]

In multi-step syntheses, the nucleophilic amino group of anilines often requires protection to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a favored choice due to its stability and the relative ease of its removal under acidic conditions.[10] While the mono-N-Boc protected aniline is a common intermediate, the N,N-Bis(t-Boc) derivative offers distinct advantages:

-

Enhanced Stability: The bis-Boc aniline is typically a stable, crystalline solid that is easy to handle, store, and accurately dispense, overcoming potential stability issues of the corresponding mono-protected or free aniline.

-

Controlled Reactivity: It serves as a precursor that can generate the more reactive mono-N-Boc nucleophile in situ, allowing for controlled, sequential reactions in a one-pot fashion.

-

Directing Group Potential: The N,N-Bis(t-Boc) group can function as a powerful directing group in ortho-lithiation reactions, enabling regioselective functionalization of the aromatic ring at the position adjacent to the nitrogen.[11][12][13]

This guide will focus on the first two advantages, demonstrating how N,N-Bis(t-Boc) 3,4-difluoroaniline can be seamlessly integrated into synthetic workflows.

Core Application: Selective Mono-Deprotection and In-Situ Use

A key utility of N,N-Bis(t-Boc) anilines is the ability to selectively remove a single Boc group under conditions that leave the second intact. This transformation is synthetically valuable as it unmasks the mono-protected amine, which can then participate as a nucleophile in subsequent reactions. Several methods exist for this selective deprotection, including thermal and acid-catalyzed approaches.[14] We present a protocol utilizing mild acidic conditions, which provides the N-(t-Boc)-3,4-difluoroaniline intermediate cleanly and efficiently.

Diagram 1: Overall Synthetic Workflow

This diagram illustrates the two-stage, one-pot strategy starting from the stable N,N-Bis(t-Boc) precursor to the final cross-coupled product.

Caption: Workflow for in-situ generation and cross-coupling.

Experimental Protocols

Safety Precaution: These protocols should be performed by trained chemists in a well-ventilated fume hood. All reagents are for research use only. Personal protective equipment (lab coat, safety glasses, gloves) must be worn. Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Buchwald-Hartwig Amination via In-Situ Mono-Deprotection

This protocol describes the coupling of N,N-Bis(t-Boc) 3,4-difluoroaniline with a representative aryl bromide (e.g., 4-bromotoluene) in a one-pot, two-step sequence.

Materials and Reagents:

-

N,N-Bis(t-Boc) 3,4-difluoroaniline (1.0 eq)

-

4-Bromotoluene (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

RuPhos (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Trifluoroacetic acid (TFA) (1.1 eq)

-

Anhydrous Toluene

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

Step A: Selective Mono-Deprotection (In-Situ Generation)

-

To a dry Schlenk flask under an inert atmosphere (N₂), add N,N-Bis(t-Boc) 3,4-difluoroaniline (1.0 eq).

-

Add anhydrous Dichloromethane (DCM) to dissolve the starting material (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add Trifluoroacetic acid (TFA, 1.1 eq) dropwise over 5 minutes. The causality for using a slight excess of acid is to ensure the complete and selective cleavage of the more labile Boc group while minimizing cleavage of the second.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC or LC-MS to confirm the complete conversion to the mono-Boc derivative.

-

Once complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude N-(t-Boc)-3,4-difluoroaniline is used directly in the next step without further purification.

Step B: Buchwald-Hartwig C-N Cross-Coupling

-

To a new dry Schlenk flask under an inert atmosphere (N₂), add the palladium pre-catalyst Pd₂(dba)₃ (0.02 eq), the ligand RuPhos (0.04 eq), and the base Sodium tert-butoxide (NaOtBu) (1.4 eq). The choice of a bulky, electron-rich phosphine ligand like RuPhos is critical for promoting the oxidative addition and reductive elimination steps in the catalytic cycle.[8]

-

Add the crude N-(t-Boc)-3,4-difluoroaniline (from Step A) dissolved in anhydrous toluene.

-

Add the aryl coupling partner, 4-bromotoluene (1.1 eq).

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

-

Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the desired N-(t-Boc)-N-(4-methylphenyl)-3,4-difluoroaniline.

Data Summary Table

| Reagent/Parameter | Stoichiometry (eq) | Role/Purpose |

| Step A: Deprotection | ||

| N,N-Bis(t-Boc) 3,4-difluoroaniline | 1.0 | Stable Precursor |

| Trifluoroacetic acid (TFA) | 1.1 | Selective Deprotecting Agent |

| Dichloromethane (DCM) | - | Solvent |

| Temperature | 0 °C to RT | Controlled Reaction Condition |

| Step B: Coupling | ||

| Crude N-(t-Boc)-3,4-difluoroaniline | ~1.0 | Nucleophile |

| 4-Bromotoluene | 1.1 | Electrophile |

| Pd₂(dba)₃ | 0.02 | Palladium Pre-catalyst |

| RuPhos | 0.04 | Ligand for Catalyst |

| Sodium tert-butoxide (NaOtBu) | 1.4 | Base |

| Toluene | - | Solvent |

| Temperature | 100 °C | Reaction Condition |

| Expected Yield | 75-90% (over two steps) |

Mechanistic Insights

Understanding the underlying mechanism is crucial for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle.[7][8][15]

Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Simplified Buchwald-Hartwig catalytic cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.[7]

-

Amine Coordination & Deprotonation: The mono-protected aniline coordinates to the palladium center. The strong base (NaOtBu) then deprotonates the N-H bond to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the active Pd(0) catalyst and releasing the final product.

Conclusion

N,N-Bis(t-Boc) 3,4-difluoroaniline is more than just a protected aniline; it is a strategic synthetic intermediate that offers enhanced stability and enables controlled, sequential reactions. Its ability to cleanly generate the mono-Boc protected nucleophile in situ makes it an invaluable tool for constructing complex, fluorinated molecules, particularly in the fields of medicinal chemistry and drug discovery. The protocols and insights provided herein offer a robust framework for researchers to leverage this versatile building block in their synthetic campaigns.

References

-

New Journal of Chemistry (RSC Publishing). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination.[Link]

-

Exploring 3,4-Difluoroaniline: Properties, Applications, and Manufacturing. [Link]

-

Sci-Hub. Selective nitrolytic deprotection of N -BOC-amines and N -BOC-amino acids derivatives.[Link]

-

Elsevier. Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives.[Link]

-

ACS Publications. Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters.[Link]

-

ElectronicsAndBooks. Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives.[Link]

-

SciSpace. Unravelling Factors Affecting Directed Lithiation of Acylaminoaromatics.[Link]

-

Wikipedia. Buchwald–Hartwig amination.[Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination.[Link]

-

Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.[Link]

-

PMC - NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.[Link]

-

PMC - NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.[Link]

-

ResearchGate. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.[Link]

-

CNKI. Selective Deprotection of N-Boc Catalyzed by Silica Gel.[Link]

- Google Patents. Process for preparing 3,4-difluoroaniline.

-

PMC - NIH. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols.[Link]

-

ResearchGate. An Improved Synthesis of N-Boc Protected Aryl Amines | Request PDF.[Link]

-

Cresset Group. Aniline replacement in drug-like compounds.[Link]

-

Baran Lab. Directed Metalation: A Survival Guide.[Link]

-

PMC - NIH. Fluorinated building blocks in drug design: new pathways and targets.[Link]

-

ResearchGate. Synthesis of N-BOC amines by various routes.[Link]

-

PMC - NIH. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity.[Link]

-

ResearchGate. Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes.[Link]

-

Der Pharma Chemica. Synthesis and characterization of N-Boc protected L-Phenylalanine and N-Boc protected Ethylenediamine coupled product.[Link]

-

PMC - NIH. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives.[Link]

-

MDPI. Advances in Cross-Coupling Reactions.[Link]

-

GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.[Link]

-

ResearchGate. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.[Link]

-

PMC - NIH. Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling.[Link]

-

ResearchGate. Reactions of t-Boc-Protected Amines with Difluorocarbene | Request PDF.[Link]

-

Organic Chemistry Portal. N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions.[Link]

-

ACS Publications. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive.[Link]

-

ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.[Link]

-

BioSpace. BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery.[Link]

-

PubMed. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive.[Link]

-

PMC - NIH. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][4]-Fused Indole Heterocycles.[Link]

-

NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[Link]

-

MDPI. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction.[Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. innospk.com [innospk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. cresset-group.com [cresset-group.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. baranlab.org [baranlab.org]

- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols: N,N-Bis(t-Boc) 3,4-difluoroaniline as a Strategic Building Block in Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and pharmacokinetic profiles. The 3,4-difluoroaniline moiety is a privileged scaffold found in numerous approved therapeutics, particularly kinase inhibitors. This guide provides an in-depth technical overview of N,N-Bis(t-Boc) 3,4-difluoroaniline, a highly versatile and functional building block. We detail its synthesis, unique reactivity, and application in key synthetic transformations, including directed ortho-metalation (DoM) and palladium-catalyzed cross-coupling reactions. The protocols herein are designed to provide researchers, scientists, and drug development professionals with the practical knowledge to leverage this reagent for the efficient construction of complex molecular architectures.

Introduction: The Strategic Value of Fluorinated Anilines

Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the C-F bond, make it a powerful tool for modulating the physicochemical properties of bioactive molecules.[1][2] The 3,4-difluorophenyl group, in particular, can act as a bioisostere for other functionalities and engage in favorable protein-ligand interactions. Protecting the aniline nitrogen is crucial for many synthetic manipulations. While single N-Boc protection is common, the use of a second Boc group to form N,N-Bis(t-Boc) 3,4-difluoroaniline offers distinct advantages. This double protection enhances the acidity of the ortho protons, transforming the bis(Boc)amino group into a powerful directed metalation group (DMG), and prevents unwanted side reactions at the nitrogen atom during cross-coupling reactions.

Physicochemical Properties & Handling

Summarized below are the key properties of the title compound. It is a stable, solid material that should be stored under refrigerated conditions.

| Property | Value |